molecular formula C15H13Cl2NO B2417054 N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide CAS No. 673441-57-1

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide

Cat. No.: B2417054
CAS No.: 673441-57-1
M. Wt: 294.18
InChI Key: QUPWHNSSKAZPBX-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide is a chemical compound with the CAS Number 333348-03-1 and a molecular formula of C15H13Cl2NO . It belongs to the class of benzamide derivatives. While specific research applications for this exact compound are not detailed in the available literature, related compounds with dichlorophenyl and dimethylbenzamide groups are of interest in various scientific fields, including medicinal chemistry and drug discovery. For instance, structural analogs are investigated for their potential as agonists for nuclear receptors like the constitutive androstane receptor (CAR), which is a significant target in the study of metabolic diseases, liver functions, and endobiotic metabolism . This product is presented as a building block or intermediate for research and development purposes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling should only be performed by qualified professionals.

Properties

IUPAC Name

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-9-6-7-11(10(2)8-9)15(19)18-13-5-3-4-12(16)14(13)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPWHNSSKAZPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide typically involves the reaction of 2,3-dichloroaniline with 2,4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Scientific Research Applications

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cell wall synthesis.

Comparison with Similar Compounds

N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide can be compared with other similar compounds, such as:

    N-(2,3-dichlorophenyl)-2-nitrobenzene-sulfonamide: This compound has similar structural features but contains a nitro group and a sulfonamide moiety, which can lead to different chemical and biological properties.

    N-(2,4-dichlorophenyl)-2-chloroacetamide: This compound has a similar dichlorophenyl group but differs in the acetamide moiety, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Biological Activity

N-(2,3-Dichlorophenyl)-2,4-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a dichlorophenyl group attached to a dimethylbenzamide structure. This configuration may enhance its lipophilicity and biological activity due to the presence of chlorine substituents on the aromatic ring.

Biological Activity Overview

The biological activity of this compound has been investigated across various domains:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines. The presence of the dichlorophenyl moiety is often associated with enhanced interaction with biological targets in cancer cells.
  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity, indicating potential applications in treating infections.
  • Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in critical biochemical pathways.

The mechanisms through which this compound exerts its effects include:

  • Interaction with Enzymes : The compound may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to cell death.
  • Inhibition of Cell Proliferation : By interfering with signaling pathways essential for cell growth and division.

Table 1: Summary of Biological Activities

Activity Type Effect Reference
AnticancerCytotoxicity against A549 cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionModulation of specific enzymes

Detailed Research Findings

  • Anticancer Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of A549 lung cancer cells with an IC50 value indicating significant potency. This suggests its potential as a lead compound for further development in oncology .
  • Antimicrobial Activity : Similar compounds have been shown to possess antimicrobial properties. For instance, derivatives containing dichlorophenyl groups have been tested against various bacterial strains, showing promising results that warrant further exploration.
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition profile revealed that this compound could inhibit key metabolic enzymes involved in cancer metabolism, suggesting a dual role as both an anticancer agent and a metabolic modulator .

Q & A

Q. What are the standard synthetic routes for preparing N-(2,3-dichlorophenyl)-2,4-dimethylbenzamide?

A common method involves coupling 2,3-dichloroaniline with 2,4-dimethylbenzoyl chloride in dichloromethane using triethylamine as a base. The reaction proceeds via nucleophilic acyl substitution, followed by purification via column chromatography . Key steps include stoichiometric control of reactants and inert atmosphere conditions to minimize side reactions.

Q. How is the structural characterization of this compound performed?

Characterization typically employs nuclear magnetic resonance (NMR; 1^1H and 13^{13}C), UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS). For example, 1^1H NMR peaks for aromatic protons in the dichlorophenyl group appear as multiplets at δ 6.92–7.37 ppm, while methyl groups on the benzamide ring resonate as singlets near δ 2.48 ppm .

Q. What safety protocols are critical during synthesis and handling?

Personal protective equipment (PPE), including gloves and fume hoods, is mandatory. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination. Avoid inhalation and skin contact due to potential toxicity .

Advanced Research Questions

Q. How do structural modifications influence dopamine D3 receptor selectivity?

Substituents on the benzamide ring and the dichlorophenyl group modulate lipophilicity and steric interactions. For instance, replacing the pyridyl group with a fluorenyl moiety (as in NGB 2904) enhances D3R affinity by 10-fold compared to D2R. Computational docking studies and radioligand binding assays (e.g., using 3^3H-spiperone) validate selectivity .

Q. What methodologies assess metabolic stability and CYP-mediated oxidation?

Liver microsomal assays with NADPH cofactors identify primary metabolites. For example, oxidation of the dichlorophenyl group generates hydroxylated derivatives, detected via LC-MS/MS. CYP3A4/5 isoforms are major contributors, as shown by inhibition studies with ketoconazole .

Q. How can crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths and angles. For instance, the dihedral angle between the dichlorophenyl and benzamide rings (e.g., 45–60°) impacts receptor binding. Data collection at low temperatures (100 K) reduces thermal motion artifacts .

Q. What in vivo models evaluate brain penetration and pharmacokinetics?

Intravenous and intraperitoneal administration in rodents, followed by plasma/brain sampling at timed intervals, quantifies parameters like t1/2t_{1/2} (1.5–3.3 h) and brain-to-plasma ratios (2.93–11.81). PG 01037, a structural analog, shows reduced brain uptake due to P-glycoprotein efflux, validated via transporter inhibition assays .

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent biological activities?

Discrepancies arise from assay conditions (e.g., cell line vs. tissue-based models) and stereochemical variations. For example, CJB 090 (pyridylbenzamide) shows higher D3R antagonism in primate models than rodent models due to species-specific receptor conformations. Meta-analyses comparing IC50_{50} values across studies are critical .

Methodological Tables

Table 1: Key Pharmacokinetic Parameters of Analogous Compounds

Compoundt1/2t_{1/2} (h)Brain-to-Plasma RatioCYP3A4 Metabolism (%)
NGB 29042.15.278
PG 010373.32.985
CJB 0901.511.865
Data derived from rodent studies .

Table 2: NMR Chemical Shifts for Key Protons

Proton Groupδ (ppm)Multiplicity
Dichlorophenyl (C2,3-Cl)6.92–7.37Multiplet
Benzamide (C4-CH3)2.48Singlet
Pyridyl (if present)8.11–8.69Doublet
Data from DMSO-d6 spectra .

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